Cas no 496872-67-4 (N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine)

N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine 化学的及び物理的性質
名前と識別子
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- N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine
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- MDL: MFCD02953320
N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2146-0359-5g |
N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine |
496872-67-4 | 95% | 5g |
$1195.0 | 2023-09-06 | |
Fluorochem | 511933-2.5g |
N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
496872-67-4 | 95.0% | 2.5g |
£1490.00 | 2023-04-26 | |
Fluorochem | 511933-500mg |
N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
496872-67-4 | 95.0% | 500mg |
£476.00 | 2023-04-26 | |
Enamine | EN300-236365-2.5g |
N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine |
496872-67-4 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00813750-1g |
N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
496872-67-4 | 95% | 1g |
¥5281.0 | 2024-04-18 | |
TRC | N299161-100mg |
n-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
496872-67-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B019308-1g |
N-(Pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
496872-67-4 | 97% | 1g |
¥5281.00 | 2023-09-15 | |
Fluorochem | 511933-250mg |
N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
496872-67-4 | 95.0% | 250mg |
£332.00 | 2023-04-26 | |
Fluorochem | 511933-1g |
N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
496872-67-4 | 95.0% | 1g |
£682.00 | 2023-04-26 | |
Enamine | EN300-236365-10.0g |
N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine |
496872-67-4 | 95% | 10.0g |
$1778.0 | 2024-06-19 |
N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amineに関する追加情報
N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine: A Comprehensive Overview
N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine, also known by its CAS number 496872-67-4, is a compound of significant interest in the field of organic chemistry and materials science. This compound belongs to the class of benzothiazoles, which are widely studied for their unique electronic properties and potential applications in various industries. The structure of N-(pyridin-3-yl)methyl group attached to the benzothiazole ring introduces additional functionality, making it a versatile molecule for further exploration.
The synthesis of N-(pyridin-3-yl)methyl-substituted benzothiazoles has been a topic of extensive research. Recent studies have focused on optimizing the reaction conditions to achieve higher yields and better purity. For instance, researchers have employed microwave-assisted synthesis techniques to accelerate the formation of this compound, significantly reducing reaction times while maintaining product quality. Such advancements highlight the importance of this compound in both academic and industrial settings.
The electronic properties of N-(pyridin-3-yl)methyl-substituted benzothiazoles have been extensively investigated. The presence of the pyridine ring introduces electron-withdrawing effects, which enhance the conjugation within the molecule. This property makes it an attractive candidate for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that incorporating this compound into OLED structures can improve device efficiency and stability, making it a promising material for next-generation displays.
In addition to its electronic properties, N-(pyridin-3-yl)methyl-substituted benzothiazoles exhibit interesting biological activities. Researchers have explored its potential as an anti-tumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preclinical studies have shown promising results, with the compound demonstrating selective cytotoxicity against cancer cells while sparing normal cells. These findings underscore its potential as a lead compound for drug development.
The versatility of N-(pyridin-3-y1methyl-substituted benzothiazoles extends to their use in catalysis. Recent reports have highlighted their ability to act as efficient catalysts in various organic transformations, such as cross-coupling reactions and enantioselective syntheses. The combination of their unique electronic properties and structural flexibility makes them valuable tools in modern catalytic processes.
Looking ahead, the continued exploration of CAS No 496872-based compounds is expected to yield further insights into their properties and applications. Collaborative efforts between chemists, materials scientists, and biologists will be crucial in unlocking the full potential of this compound. As research progresses, it is anticipated that N-(pyridin-3-y1methyl-substituted benzothiazoles will find new uses across diverse fields, contributing to advancements in technology and medicine.
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